Acetic acid, 2-[3,4-dihydro-3-oxo-2(1H)-quinoxalinyliden]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[3-OXO-3,4-DIHYDRO-2(1H)-QUINOXALINYLIDEN]ACETATE is a chemical compound with the molecular formula C12H14N2O3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-OXO-3,4-DIHYDRO-2(1H)-QUINOXALINYLIDEN]ACETATE typically involves the condensation of ethyl acetoacetate with o-phenylenediamine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ETHYL 2-[3-OXO-3,4-DIHYDRO-2(1H)-QUINOXALINYLIDEN]ACETATE can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3-OXO-3,4-DIHYDRO-2(1H)-QUINOXALINYLIDEN]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce quinoxalin-2-yl alcohols or amines.
Scientific Research Applications
ETHYL 2-[3-OXO-3,4-DIHYDRO-2(1H)-QUINOXALINYLIDEN]ACETATE has several scientific research applications:
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-OXO-3,4-DIHYDRO-2(1H)-QUINOXALINYLIDEN]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoxaline core can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(3-OXO-2,4-DIHYDRO-1H-QUINOXALIN-2-YL)ACETATE:
4-HYDROXY-2-QUINOLONES: These compounds share a similar quinoxaline core and exhibit comparable biological activities.
IMIDAZOLE DERIVATIVES: Although structurally different, imidazole derivatives also possess a bicyclic ring system and are studied for their diverse biological activities.
Uniqueness
ETHYL 2-[3-OXO-3,4-DIHYDRO-2(1H)-QUINOXALINYLIDEN]ACETATE is unique due to its specific quinoxaline structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl (2E)-2-(3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-12(16)14-9-6-4-3-5-8(9)13-10/h3-7,13H,2H2,1H3,(H,14,16)/b10-7+ |
InChI Key |
SARMCVBXQHWZQN-JXMROGBWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\C(=O)NC2=CC=CC=C2N1 |
Canonical SMILES |
CCOC(=O)C=C1C(=O)NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.